Enhanced CYP1A2 Selectivity vs. α-Naphthoflavone in Human Cytochrome P450 Inhibition Assays
In a head-to-head in vitro study using recombinant human CYP enzymes, the analog N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), which shares the core 2,2-dichlorocyclopropane-1-carboxamide pharmacophore, exhibited a 100-fold lower IC₅₀ for CYP1A2 compared to CYP2 and CYP3 family enzymes, demonstrating high isoform selectivity. This contrasts with the classical inhibitor α-naphthoflavone (ANF), which potently inhibits all CYP1 isoforms. DCPCC's IC₅₀ values for CYP1A1 or CYP1B1 were 10–95 times higher than for CYP1A2 [1]. The selectivity of DCPCC is attributed to the specific interactions of the dichlorocyclopropane ring within the CYP1A2 active site, as elucidated by molecular dynamics simulations [1].
| Evidence Dimension | CYP1A2 vs. CYP1A1/1B1 selectivity (fold difference in IC₅₀) |
|---|---|
| Target Compound Data | 10–95 times higher IC₅₀ for CYP1A1 or CYP1B1 than for CYP1A2 |
| Comparator Or Baseline | α-Naphthoflavone (ANF): Inhibits all CYP1 isoforms with comparable potency |
| Quantified Difference | DCPCC IC₅₀ values were 10–680 times higher than those of ANF across all CYP1 isoforms |
| Conditions | In vitro recombinant human CYP1A1, CYP1A2, CYP1B1 enzyme assays with fluorescent substrates |
Why This Matters
This selectivity profile is critical for researchers developing CYP1A2-specific chemical probes or studying drug-drug interactions, as non-selective inhibitors like ANF cannot deconvolve isoform-specific metabolic contributions.
- [1] Juvonen, R. O., Jokinen, E. M., Javaid, A., Lehtonen, M., Raunio, H., & Pentikäinen, O. T. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3,5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemical Biology & Drug Design, 95(5), 520-533. View Source
